Thiazolo(3,2-b)(1,2,4)triazole-6-methanamine, N-cyclohexyl-N-(thiazolo(3,2-b)(1,2,4)triazol-6-ylmethyl)-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiazolo(3,2-b)(1,2,4)triazole-6-methanamine, N-cyclohexyl-N-(thiazolo(3,2-b)(1,2,4)triazol-6-ylmethyl)-, monohydrochloride is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of thiazolo and triazole rings, which contribute to its distinct chemical properties.
Métodos De Preparación
The synthesis of Thiazolo(3,2-b)(1,2,4)triazole-6-methanamine, N-cyclohexyl-N-(thiazolo(3,2-b)(1,2,4)triazol-6-ylmethyl)-, monohydrochloride involves multiple steps, including the formation of the thiazolo and triazole rings. The reaction conditions typically require specific reagents and catalysts to ensure the successful formation of the desired product. Industrial production methods may involve large-scale synthesis techniques to produce the compound in significant quantities.
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles The major products formed from these reactions depend on the specific conditions and reagents used
Aplicaciones Científicas De Investigación
Thiazolo(3,2-b)(1,2,4)triazole-6-methanamine, N-cyclohexyl-N-(thiazolo(3,2-b)(1,2,4)triazol-6-ylmethyl)-, monohydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activities, such as antimicrobial or anticancer properties. In medicine, researchers may investigate its potential therapeutic applications. Additionally, the compound may have industrial applications, such as in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of Thiazolo(3,2-b)(1,2,4)triazole-6-methanamine, N-cyclohexyl-N-(thiazolo(3,2-b)(1,2,4)triazol-6-ylmethyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparación Con Compuestos Similares
Thiazolo(3,2-b)(1,2,4)triazole-6-methanamine, N-cyclohexyl-N-(thiazolo(3,2-b)(1,2,4)triazol-6-ylmethyl)-, monohydrochloride can be compared with other similar compounds that contain thiazolo and triazole rings. These similar compounds may have different substituents or functional groups, leading to variations in their chemical properties and applications. The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties.
Propiedades
Número CAS |
170658-37-4 |
---|---|
Fórmula molecular |
C16H20ClN7S2 |
Peso molecular |
410.0 g/mol |
Nombre IUPAC |
N,N-bis([1,3]thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)cyclohexanamine;hydrochloride |
InChI |
InChI=1S/C16H19N7S2.ClH/c1-2-4-12(5-3-1)21(6-13-8-24-15-17-10-19-22(13)15)7-14-9-25-16-18-11-20-23(14)16;/h8-12H,1-7H2;1H |
Clave InChI |
VYVZKVNTWWGAOC-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)N(CC2=CSC3=NC=NN23)CC4=CSC5=NC=NN45.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.